molecular formula C19H18N2O3S B4140105 2-{[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide

2-{[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide

Cat. No. B4140105
M. Wt: 354.4 g/mol
InChI Key: WIFLHXVONDJYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide is a compound that has gained significant attention in the field of scientific research due to its potential for various applications. This compound is also known as MPDPT and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of MPDPT is not fully understood. However, it has been suggested that MPDPT exerts its cytotoxic effects by inhibiting the activity of topoisomerase II enzyme, which is involved in DNA replication and repair. Moreover, MPDPT has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
MPDPT has been found to exhibit various biochemical and physiological effects. It has been reported that MPDPT can induce cell cycle arrest in cancer cells, leading to cell death. Moreover, MPDPT has also been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using MPDPT in lab experiments is its potent cytotoxic activity against cancer cells. Moreover, MPDPT has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, the limitations of using MPDPT in lab experiments include its low solubility in water, which can affect its bioavailability.

Future Directions

Related to MPDPT include the development of novel analogs with improved solubility and bioavailability, investigation of combination therapy, and exploration of its potential in other diseases.

Scientific Research Applications

MPDPT has been studied for its potential in various scientific research applications. One of the most significant applications of MPDPT is in the field of cancer research. It has been reported that MPDPT exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, MPDPT has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.

properties

IUPAC Name

2-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-7-5-6-10-15(13)21-18(23)11-16(19(21)24)25-12-17(22)20-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFLHXVONDJYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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